2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride
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Overview
Description
2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride typically involves the reaction of 2-nitrophenol with ethylene oxide to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine to yield 2-[2-(2-nitrophenoxy)ethoxy]ethanamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
Reduction: The major product is 2-[2-(2-Aminophenoxy)ethoxy]ethanamine.
Substitution: The products vary depending on the substituents introduced.
Scientific Research Applications
2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-(2-nitrophenoxy)ethoxy]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.ClH/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14;/h1-4H,5-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVLKAYPUEVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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